molecular formula C8H9BrOS B1276880 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one CAS No. 32412-45-6

1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one

Cat. No. B1276880
CAS RN: 32412-45-6
M. Wt: 233.13 g/mol
InChI Key: SFBZUUSWOBQSEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one is not directly synthesized in the provided papers, but related compounds and methodologies offer insight into potential synthetic routes. For instance, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes involves the use of brominated ligands, which suggests that bromination is a key step in the synthesis of brominated aromatic compounds . Additionally, the one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes to produce 3,4-diaryl-2,5-dibromothiophenes indicates that bromine can act as both an oxidizing and brominating agent, which could be relevant for the synthesis of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a new chalcone derivative containing a thiophene moiety was determined using single-crystal X-ray diffraction, which revealed non-conventional hydrogen bond-type intermolecular interactions . Similarly, a Schiff base containing the 5-bromothiophen-2-yl moiety was structurally characterized, and its intramolecular hydrogen bonding was confirmed through Hirshfeld surface analysis . These studies suggest that the molecular structure of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one could also exhibit interesting hydrogen bonding interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated thiophene compounds can be inferred from the synthesis of complexes and Schiff bases. The brominated ligands react with Zn(II) ions to form complexes, indicating that the bromine atom could potentially be involved in further chemical reactions . The Schiff base synthesis involving a 5-bromothiophene moiety suggests that this group can participate in condensation reactions to form new C=N bonds . These reactions could be relevant when considering the chemical reactivity of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene compounds can be diverse. The solvent effect on the complexation of brominated ligands with Zn(II) ions indicates that the choice of solvent can significantly affect the properties and reactivity of these compounds . The crystal packing and efficiency of the chalcone derivative containing a thiophene moiety suggest that intermolecular interactions play a crucial role in the solid-state properties of these compounds . The cytotoxic activity of the Schiff base against the A549 cell line indicates that brominated thiophene compounds can exhibit biological activity, which could be an important physical property of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • The compound shows potential in structural and spectroscopic studies. For instance, research on a related compound, 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, highlights its structural properties, including rotational disorder and weak interactions in the crystal structure (Geiger, Donohoe, & Geiger, 2014).
  • Another study focused on the synthesis and characterization of related compounds, showing the utility of these substances in understanding molecular structures and interactions (Christuraj et al., 2017).

Synthesis and Chemical Properties

  • Research on compounds with 5-bromothiophene structures, such as the synthesis of Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde, demonstrates their utility in preparing complex molecules with specific properties (Warad et al., 2020).
  • The preparation of H-shaped silicon-containing molecules using 5-bromothiophene units showcases its role in the development of novel organometallic compounds with unique optical properties (Naka et al., 2013).

Biological Activities

  • Studies have explored the antibacterial and antifungal properties of 5-bromothiophene-based compounds. For instance, research on derivatives showed notable antibacterial and antifungal activity, indicating potential applications in the development of new antimicrobial agents (Sharma et al., 2022).
  • Another study focused on the synthesis and biological study of certain 5-bromothiophen-2-yl derivatives, finding promising antimicrobial activities against various bacterial and fungal strains (Christuraj et al., 2017).

Applications in Molecular Modeling and Antioxidant Evaluation

  • The use of 5-bromothiophene derivatives in molecular modeling and evaluation of antioxidant activities has been explored, showing potential applications in understanding and designing molecules with specific biochemical properties (Althagafi, 2022).

Safety And Hazards

The safety information for “1-(5-Bromothiophen-2-yl)ethanamine” includes hazard statements such as H302-H315-H319-H332-H335 .

Future Directions

The future directions for related compounds like BTNP include potential applications in the fields of optical communication and flat panel display due to its nonlinear optical (NLO) properties . Another compound, “(E)-1-(3-methylbenzo[b]thiophen-2-yl)dodec-1-en-3-one” showed promising activity against Colletotrichum fragariae, revealing a distinctive structural activity relationship .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-5(2)8(10)6-3-4-7(9)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZUUSWOBQSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407577
Record name 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one

CAS RN

32412-45-6
Record name 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Herrera Luna - 2023 - riunet.upv.es
[EN] This thesis doctoral describes novel, simple, and rapid methodologies using visible light to produce compounds with new C-heteroatom bonds such as CB, CP and CS that …
Number of citations: 0 riunet.upv.es
E Zaytseva, D Shiomi, Y Ten, YV Gatilov… - The Journal of …, 2020 - ACS Publications
A series of stable and genuinely organic open-shell systems, π-conjugated phenoxyl–nitroxide free radicals (hybrid phenoxyl–nitroxide radicals), have been synthesized and their …
Number of citations: 4 pubs.acs.org

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